1-Methyladenosine

Overview

Description

Mechanism of Action

Target of Action

1-Methyladenosine (m1A) is a post-transcriptionally modified RNA molecule that plays a pivotal role in the regulation of various biological functions and activities . It is found mainly in transfer RNA (tRNA) and ribosomal RNA (rRNA) of many living organisms . The primary targets of m1A are tRNA and rRNA, where it is deeply implicated in their topology or function .

Mode of Action

The mode of action of m1A involves its interaction with its targets, tRNA and rRNA. This interaction results in changes to the chemical, physical, or topological properties of RNA . The presence of m1A in RNA is known to expand the diverse biological activity on RNA . In the case of adenosine, four positions in the nucleobase are known to be methylated, among which mono-methylation in the N1 position (m1A) has been well-studied .

Biochemical Pathways

The biochemical pathways affected by m1A involve the regulation of gene expression and translation, modulating cell development and differentiation . m1A is one of the most abundant epigenetic modifications affecting the fate of RNA, regulating mRNA processing, mRNA translation, mRNA export to the cytoplasm, mRNA decay, and miRNA maturation .

Pharmacokinetics

The pharmacokinetics of m1A involve its systemic elimination and renal clearance. Urinary excretion accounts for 77% of the systemic elimination of m1A in mice . The renal clearance of exogenously given m1A was decreased to near the glomerular filtration rates by Oct1/2 double knockout or Mate1 inhibition by pyrimethamine . This resulted in significantly higher plasma concentrations .

Result of Action

The result of m1A action involves its impact on the structure and function of tRNA and rRNA. m1A is known to be deeply implicated in the topology or function of these two classes of RNA . A single m1A on the large ribosomal subunit rRNA impacts locally its structure and the translation of key metabolic enzymes .

Action Environment

The action environment of m1A involves its response to environmental stress . m1A in tRNA can respond to environmental stress , and m1A in rRNA can affect ribosome biogenesis and mediate antibiotic resistance in bacteria . The presence of m1A in RNA is known to expand the diverse biological activity on RNA , suggesting that m1A methylation responds dynamically to stimuli .

Biochemical Analysis

Biochemical Properties

1-Methyladenosine is known to be deeply implicated in the topology or function of tRNA and rRNA . It plays a critical role in the biogenesis of various RNAs, thereby regulating different biological functions and pathogenesis . The formation of this compound is catalyzed by methyltransferases, including TRMT10C, TRMT61B, TRMT6, and TRMT61A .

Cellular Effects

This compound plays a pivotal role in the regulation of various biological functions and activities, especially in cancer cell invasion, proliferation, and cell cycle regulation . It is also known to affect RNA structure or modulate protein-RNA interaction , impacting RNA metabolism and diverse signaling pathways essential for cell survival and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it is recognized by this compound-binding proteins YTHDF1, TYHDF2, TYHDF3, and TYHDC1 . These interactions influence the post-transcriptional metabolism of various RNAs .

Temporal Effects in Laboratory Settings

The level and pattern of this compound modification change significantly during oxygen glucose deprivation/reoxygenation (OGD/R) induction . This suggests that the effects of this compound on cellular function may vary over time in laboratory settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to regulate metabolic pathways mainly by either directly acting on metabolic enzymes and transporters or indirectly influencing metabolism-related molecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various factors. While specific details on the transport and distribution of this compound are limited, it is known that RNA modifications, including this compound, can influence the localization and accumulation of RNA within cells .

Subcellular Localization

This compound is primarily found in tRNA and rRNA, which are located in the cytoplasm

Preparation Methods

Cyclo(Δ-Ala-L-Val) can be synthesized through various methods. One common approach involves the cyclization of linear dipeptides under specific conditions. For instance, the linear dipeptide Δ-Ala-L-Val can be cyclized using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may involve fermentation processes using bacterial strains known to produce this compound naturally .

Chemical Reactions Analysis

Cyclo(Δ-Ala-L-Val) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cyclo(Δ-Ala-L-Val) can lead to the formation of diketopiperazine derivatives with altered functional groups .

Scientific Research Applications

Cancer Research

m1A has been implicated in various aspects of cancer biology. Studies indicate that alterations in m1A levels can influence tumorigenesis by affecting RNA stability and translation efficiency:

- Tumorigenesis : m1A modification has been linked to cancer progression, with evidence suggesting that targeting m1A-related regulators may offer therapeutic avenues for cancer treatment .

- Biomarkers : Elevated levels of m1A have been proposed as potential biomarkers for early cancer detection and monitoring disease progression through urine analysis .

Gene Regulation

The presence of m1A can modulate the expression of genes by affecting RNA metabolism:

- Translation Regulation : m1A modifications enhance the translation efficiency of specific tRNAs, facilitating protein synthesis under stress conditions . For example, m1A-modified tRNAs are preferentially recruited to active ribosomes, promoting translation .

- RNA Stability : The modification contributes to the stability of various RNA species, thus influencing gene expression patterns .

Response to Environmental Stress

Research indicates that m1A plays a crucial role in how cells respond to environmental stressors:

- Stress Adaptation : In tRNA, m1A modifications can help cells adapt to oxidative stress by stabilizing the tRNA structure, which is essential for maintaining protein synthesis under challenging conditions .

Case Studies

Comparison with Similar Compounds

Cyclo(Δ-Ala-L-Val) can be compared with other similar cyclic dipeptides, such as Cyclo(Leu-Pro), Cyclo(Phe-Pro), and Cyclo(Val-Pro) . These compounds share a similar diketopiperazine structure but differ in their side chains and biological activities . For example, Cyclo(Leu-Pro) and Cyclo(Phe-Pro) are known for their distinct biological effects, including antimicrobial and anticancer properties . The uniqueness of Cyclo(Δ-Ala-L-Val) lies in its specific role in quorum sensing and its ability to inhibit kinase interactions .

Biological Activity

1-Methyladenosine (m1A) is a significant post-transcriptional modification found in various RNA species, including mRNA, tRNA, and rRNA. This modification plays crucial roles in regulating RNA stability, translation efficiency, and cellular responses to stress. Recent research has highlighted its importance in various biological processes and diseases.

Overview of this compound

This compound is characterized by the methylation of the nitrogen atom at position 1 of the adenosine moiety. This modification is prevalent across prokaryotic and eukaryotic organisms and is particularly abundant in higher eukaryotic cells. The presence of m1A affects RNA structure, influencing its stability and interaction with proteins involved in translation and other cellular processes.

Regulation of Gene Expression

Research indicates that m1A modifications are crucial for the regulation of gene expression. In a study involving mouse cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), it was demonstrated that m1A levels significantly increased during stress conditions. The study revealed a positive correlation between m1A methylation levels and gene expression, suggesting that m1A promotes the expression of genes associated with neuronal survival and function under stress .

Role in RNA Stability and Translation

m1A modifications are known to enhance the structural stability of RNA molecules. For instance, they are enriched in the 5' untranslated regions (UTRs) of mRNAs, where they play a role in promoting translation initiation. The enzymes responsible for adding (TRMT6/TRMT61A) and removing (ALKBH3) m1A modifications dynamically regulate these processes . Additionally, studies have shown that m1A can influence the translation of mitochondrial proteins by affecting mitochondrial mRNA stability .

Potential Biomarker for Disease

Recent findings suggest that elevated levels of m1A may serve as a biomarker for certain diseases, particularly cancers. In urine samples from cancer patients, significant increases in m1A levels were observed, indicating its potential utility in clinical diagnostics . Furthermore, the modification's role in stress responses has implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where altered m1A patterns may reflect disease progression .

Drug Interaction Studies

m1A has been identified as a substrate for renal organic cation transporters (OCTs). A study highlighted its potential as a surrogate biomarker for drug interactions involving OCT2, which is crucial for renal drug clearance . This suggests that monitoring m1A levels could provide insights into drug metabolism and interactions in clinical settings.

Neuronal Response to Stress

In a controlled experiment on mouse cortical neurons subjected to OGD/R conditions, researchers utilized methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq) to analyze changes in m1A modification. Results indicated that specific genes with increased m1A peaks exhibited enhanced expression levels post-stress exposure. This relationship underscores the role of m1A in neuronal adaptation to stress .

Cancer Biomarker Research

In another study focusing on urinary biomarkers for cancer detection, researchers found that patients with various cancers exhibited significantly higher urinary concentrations of m1A compared to healthy controls. This finding supports the hypothesis that m1A may serve as a reliable biomarker for cancer diagnosis and monitoring treatment responses .

Properties

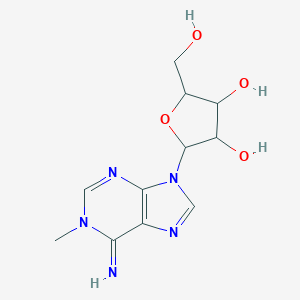

IUPAC Name |

2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYLSDSUCHVORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15763-06-1 | |

| Record name | 1-Methyladenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.